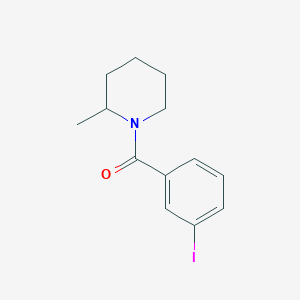
1-(3-Iodobenzoyl)-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodobenzoyl)-2-methylpiperidine, also known as IBMP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. IBMP is a piperidine derivative that has been synthesized and studied for its effects on various biological systems.
Wirkmechanismus
The mechanism of action of 1-(3-Iodobenzoyl)-2-methylpiperidine is not fully understood, but it is thought to involve the inhibition of monoamine transporters, including the dopamine transporter and the norepinephrine transporter. This leads to increased levels of dopamine and norepinephrine in the brain, which could explain its effects on depression and addiction.
Biochemical and Physiological Effects:
1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine and norepinephrine in the brain, vasodilation, and anti-inflammatory effects. Additionally, 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to have antioxidant effects, which could be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-Iodobenzoyl)-2-methylpiperidine is that it is a relatively simple compound to synthesize, and it has been shown to have a number of useful effects on various biological systems. Additionally, 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to be relatively safe in animal studies.
One limitation of 1-(3-Iodobenzoyl)-2-methylpiperidine is that its mechanism of action is not fully understood, which could limit its usefulness as a research tool. Additionally, 1-(3-Iodobenzoyl)-2-methylpiperidine has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-Iodobenzoyl)-2-methylpiperidine. One area of interest is its potential as a treatment for depression and addiction. Additionally, 1-(3-Iodobenzoyl)-2-methylpiperidine could be studied for its effects on other neurotransmitter systems, such as the serotonin system. Finally, 1-(3-Iodobenzoyl)-2-methylpiperidine could be studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Conclusion:
In conclusion, 1-(3-Iodobenzoyl)-2-methylpiperidine is a piperidine derivative that has gained attention in the scientific community due to its potential as a research tool. 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to have a number of useful effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. While there are limitations to its use as a research tool, 1-(3-Iodobenzoyl)-2-methylpiperidine has a number of potential future directions for research.
Synthesemethoden
The synthesis of 1-(3-Iodobenzoyl)-2-methylpiperidine involves the reaction of 3-iodobenzoyl chloride with 2-methylpiperidine in the presence of a base. The resulting product is then purified using column chromatography. The yield of 1-(3-Iodobenzoyl)-2-methylpiperidine is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodobenzoyl)-2-methylpiperidine has been studied for its effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. In the central nervous system, 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has been studied in relation to depression and addiction.
In the cardiovascular system, 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to have vasodilatory effects, which could be useful in the treatment of hypertension. Additionally, 1-(3-Iodobenzoyl)-2-methylpiperidine has been shown to have anti-inflammatory effects, which could be useful in the treatment of autoimmune diseases.
Eigenschaften
Produktname |
1-(3-Iodobenzoyl)-2-methylpiperidine |
|---|---|
Molekularformel |
C13H16INO |
Molekulargewicht |
329.18 g/mol |
IUPAC-Name |
(3-iodophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H16INO/c1-10-5-2-3-8-15(10)13(16)11-6-4-7-12(14)9-11/h4,6-7,9-10H,2-3,5,8H2,1H3 |
InChI-Schlüssel |
RYCHIJBCURETSV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)I |
Kanonische SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)




![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)

